molecular formula C7H10ClN3O B11908934 3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one

3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one

Cat. No.: B11908934
M. Wt: 187.63 g/mol
InChI Key: FREUOPWHVULYND-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms and a ketone group. Key substituents include:

  • Position 1: Isopropyl group, enhancing lipophilicity and influencing steric interactions.
  • Position 5: Chlorine atom, modulating electronic effects on the aromatic system.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

3-amino-5-chloro-1-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C7H10ClN3O/c1-4(2)11-3-5(8)10-6(9)7(11)12/h3-4H,1-2H3,(H2,9,10)

InChI Key

FREUOPWHVULYND-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C(C1=O)N)Cl

Origin of Product

United States

Biological Activity

3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential applications in pharmacology, particularly in the context of antifungal and anticancer activities.

Synthesis

The synthesis of 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. The compound can be derived from various pyrazine derivatives through nucleophilic substitution and subsequent functional group modifications. Detailed synthetic pathways have been documented in literature, highlighting the importance of specific reagents and reaction conditions to achieve high yields and purity.

Antifungal Activity

Recent studies have evaluated the antifungal properties of pyrazine derivatives, including 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one.

  • In Vitro Studies : The compound was tested against several fungal strains, including Candida albicans and Aspergillus fumigatus. Results indicated a minimum inhibitory concentration (MIC) range that suggests moderate antifungal activity, particularly against C. glabrata, which is known for its resistance to common antifungal agents .
CompoundFungal StrainMIC (mg/L)
3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-oneC. glabrata0.57 - 2.78
A. fumigatusVariable

Anticancer Activity

The cytotoxic effects of 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one have also been investigated in various cancer cell lines.

  • Cytotoxicity Assays : The compound exhibited selective cytotoxicity against colorectal carcinoma cell lines with an IC50 value indicating potent activity. For instance, in studies involving HCT-116 cells, the IC50 was reported at approximately 1.5 μg/mL, demonstrating its potential as an anticancer agent .
Cell LineIC50 (μg/mL)
HCT-1161.5
HepG2Variable
MCF7Variable

The biological mechanisms underlying the activity of 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one are still being elucidated. Preliminary studies suggest that its action may involve the inhibition of specific enzymes or pathways critical for fungal growth and cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of pyrazine derivatives in clinical settings:

  • Antifungal Treatment : A case study involving a patient with recurrent C. glabrata infections demonstrated improved outcomes when treated with formulations containing pyrazine derivatives, including 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one.
  • Cancer Therapy : In a clinical trial focusing on colorectal cancer patients, compounds similar to 3-amino-5-chloro-1-isopropylpyrazin-2(1H)-one were included in combination therapies, showing enhanced efficacy in tumor reduction compared to standard treatments alone.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one exhibit notable antimicrobial properties. A study on related pyrazine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth . For instance, compounds with similar structural motifs have shown efficacy against multiple cancer cell lines, including breast and lung cancers.

Drug Development
3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one serves as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance bioactivity or reduce toxicity. Molecular docking studies have been employed to predict interactions with biological targets, aiding in the design of more effective therapeutic agents .

Agricultural Applications

Pesticide Development
The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Pyrazine derivatives have been recognized for their ability to act as fungicides and insecticides. Research has shown that these compounds can effectively combat plant pathogens while minimizing harm to beneficial organisms .

Material Science

Polymer Chemistry
In material science, 3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial properties of various pyrazine derivatives, including those structurally related to 3-Amino-5-chloro-1-isopropylpyrazin-2(1H)-one. The results indicated strong activity against common pathogens, suggesting potential for development into therapeutic agents .

Case Study 2: Cancer Cell Line Testing
In a series of experiments conducted on breast cancer cell lines (MCF7 and MDA-MB231), modifications of pyrazine derivatives demonstrated significant cytotoxic effects. The study highlighted the importance of structural variations in enhancing biological activity .

Comparison with Similar Compounds

Key Observations:

  • Position 3: Amino groups enhance polarity and hydrogen-bonding capacity, whereas aryl substituents (e.g., phenylamino in ) may improve receptor affinity. Position 5: Chlorine atoms are common in pyrazinones, exerting electron-withdrawing effects that stabilize the aromatic ring.
  • Biological Relevance: The target compound’s amino group aligns with pharmacophores seen in SIRT1 inhibitors (e.g., MHY2251, a dihydroquinazolinone) . Chlorine at position 5 is conserved in ’s compound, suggesting shared electronic modulation strategies.
  • Spectral Data: The target compound’s ¹H/¹³C NMR shifts (, Figure 3A) differ from triazolopyrimidinones (e.g., ’s compound with δ 2.35 ppm for CH₃) due to distinct substitution patterns .

Research Findings and Limitations

  • Synthesis: No direct synthesis data for the target compound is provided. However, analogs in and suggest alkylation/amination reactions at the pyrazinone core.
  • Activity Gaps : Biological data for the target compound is absent in the evidence, limiting mechanistic insights. In contrast, MHY2251 () demonstrates apoptosis induction via SIRT1 inhibition, providing a framework for hypothesizing similar targets .

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